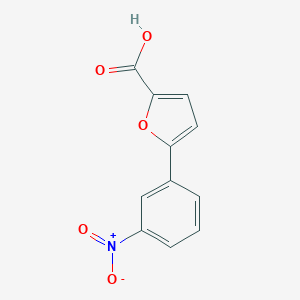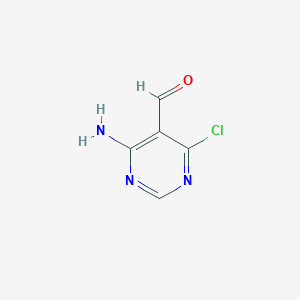
Silicuro de titanio (Ti5Si3)
Descripción general
Descripción
Titanium silicide (Ti5Si3) is a refractory intermetallic compound known for its high melting point, excellent oxidation resistance, and good mechanical properties at elevated temperatures. It is widely used in various high-temperature applications due to its stability and durability. The compound has a complex hexagonal crystal structure and is often utilized in the aerospace, electronics, and materials science industries .
Aplicaciones Científicas De Investigación
Titanium silicide (Ti5Si3) has numerous scientific research applications across various fields:
Chemistry: Ti5Si3 is used as a catalyst in chemical reactions due to its high stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of Ti5Si3 in biomedical applications, such as implants and prosthetics, due to its biocompatibility and mechanical strength.
Industry: Ti5Si3 is widely used in the electronics industry as a material for ohmic contacts and interconnections in integrated circuits. Additionally, Ti5Si3 is used as a barrier coating on titanium and titanium alloys to enhance their oxidation resistance.
Mecanismo De Acción
Target of Action
Titanium silicide (Ti5Si3) primarily targets the atomic and electronic structures, elastic moduli, vibrational frequencies, and thermodynamic characteristics . The compound’s primary role is to enhance the physical and mechanical properties of materials, particularly in high-temperature applications .
Mode of Action
The interaction of Ti5Si3 with its targets involves the formation of complex hexagonal D88 and orthorhombic C54 lattice structures . These structures contribute to the compound’s superior physical and mechanical properties, such as high lattice energies and melting temperatures, high hardness, elastic stiffness, and flow stresses . The formation of titanium silicides by mechanical alloying (MA) involves rapid, self-propagating high-temperature synthesis (SHS) reactions .
Biochemical Pathways
For instance, the formation of Ti5Si3 and the removal of impurity elements occur simultaneously during the electro-deoxidation process .
Pharmacokinetics
Its physical properties, such as its atomic and electronic structures, elastic moduli, and thermodynamic characteristics, can be analyzed using methods within the density functional theory .
Result of Action
The result of Ti5Si3’s action is the enhancement of the physical and mechanical properties of materials. For instance, it can increase the strength of alloys , contribute to the creation of a continuous anti-oxidation surface layer with excellent high-temperature oxidation resistance , and improve the wear resistance of titanium alloys .
Action Environment
The action, efficacy, and stability of Ti5Si3 can be influenced by environmental factors such as temperature and pressure. For example, its formation through mechanical alloying involves high-energy ball-milling of elemental powders at room temperature . Additionally, its oxidation resistance properties are particularly notable at high temperatures .
Análisis Bioquímico
Biochemical Properties
Titanium silicide (Ti5Si3) plays a significant role in biochemical reactions due to its interaction with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through metallic-covalent and ionic bonds . These interactions can influence the activity of enzymes and proteins, potentially altering biochemical pathways. For instance, titanium silicide (Ti5Si3) may interact with metalloproteins, affecting their catalytic activity and stability.
Cellular Effects
Titanium silicide (Ti5Si3) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that titanium silicide (Ti5Si3) can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of titanium silicide (Ti5Si3) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Titanium silicide (Ti5Si3) can bind to active sites of enzymes, inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Furthermore, titanium silicide (Ti5Si3) can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium silicide (Ti5Si3) can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Titanium silicide (Ti5Si3) has been found to be relatively stable under physiological conditions, but its degradation products may have different biochemical properties . Long-term studies have shown that titanium silicide (Ti5Si3) can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of titanium silicide (Ti5Si3) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of titanium silicide (Ti5Si3) can also result in toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
Titanium silicide (Ti5Si3) is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, titanium silicide (Ti5Si3) may influence the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, titanium silicide (Ti5Si3) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Titanium silicide (Ti5Si3) may be transported via endocytosis and distributed to organelles such as mitochondria and lysosomes, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of titanium silicide (Ti5Si3) is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Titanium silicide (Ti5Si3) has been observed to localize in the nucleus, mitochondria, and cytoplasm, where it can interact with various biomolecules and influence cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium silicide (Ti5Si3) can be synthesized through various methods, including self-propagating high-temperature synthesis (SHS), mechanical alloying, and electrochemical processes. In SHS, a mixture of titanium and silicon powders is ignited to initiate a combustion reaction that produces Ti5Si3. The reaction typically occurs at temperatures between 1580°C and 1700°C . Mechanical alloying involves high-energy ball milling of titanium and silicon powders, leading to the formation of Ti5Si3 through solid-state reactions .
Industrial Production Methods: In industrial settings, Ti5Si3 is often produced using hot isostatic pressing (HIP) and spark plasma sintering (SPS). These methods involve the application of high pressure and temperature to compact and sinter the powder mixture, resulting in dense and homogeneous Ti5Si3 materials . Electrochemical extraction from multicomponent titanium-silicon-containing metal oxide compounds is another method used in industrial production. This process involves electro-deoxidation in molten calcium chloride using an inert solid oxide oxygen-ion-conducting membrane (SOM) based anode .
Análisis De Reacciones Químicas
Types of Reactions: Titanium silicide (Ti5Si3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its high oxidation resistance at elevated temperatures.
Common Reagents and Conditions:
Substitution: Ti5Si3 can participate in substitution reactions with other elements or compounds, leading to the formation of various silicide phases.
Major Products:
Comparación Con Compuestos Similares
- Titanium disilicide (TiSi2)
- Tungsten silicide (WSi2)
- Cobalt silicide (CoSi2)
- Molybdenum silicide (MoSi2)
- Chromium silicide (CrSi2)
Titanium silicide (Ti5Si3) stands out among these compounds for its superior mechanical properties and high oxidation resistance, making it a valuable material for high-temperature and high-stress applications.
Propiedades
InChI |
InChI=1S/3Si.5Ti | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKTZDSRQHMHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Ti].[Ti].[Ti].[Ti].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3Ti5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray odorless powder; [Alfa Aesar MSDS] | |
| Record name | Pentatitanium trisilicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12067-57-1 | |
| Record name | Titanium silicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium silicide (Ti5Si3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentatitanium trisilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester](/img/structure/B78088.png)










